7-benzyl-2-(4-methylphenyl)-8,9-diphenyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine
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Overview
Description
7-benzyl-2-(4-methylphenyl)-8,9-diphenyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine is a complex heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound belongs to the class of triazolopyrimidines, which are known for their diverse biological activities. The unique structure of this compound, featuring multiple aromatic rings and heteroatoms, makes it a promising candidate for various pharmacological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-benzyl-2-(4-methylphenyl)-8,9-diphenyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:
Formation of the Pyrrolo[3,2-e]pyrimidine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrrolo[3,2-e]pyrimidine core.
Introduction of the Triazole Ring: The triazole ring is introduced through a cycloaddition reaction, often using azides and alkynes under copper-catalyzed conditions.
Functionalization of the Aromatic Rings:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
7-benzyl-2-(4-methylphenyl)-8,9-diphenyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced analogs.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Palladium catalysts, halogenated reagents.
Major Products
The major products formed from these reactions include quinone derivatives, reduced analogs, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting kinases.
Medicine: Explored for its anticancer, antiviral, and anti-inflammatory properties.
Industry: Potential use in the development of new materials with unique electronic properties.
Mechanism of Action
The mechanism of action of 7-benzyl-2-(4-methylphenyl)-8,9-diphenyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby disrupting the signaling pathways involved in cell proliferation and survival. This makes it a promising candidate for the development of anticancer therapies.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: A closely related compound with a similar core structure.
Uniqueness
7-benzyl-2-(4-methylphenyl)-8,9-diphenyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine is unique due to its specific substitution pattern, which imparts distinct biological properties. Its ability to inhibit multiple kinases and its potential for functionalization make it a versatile compound for various applications.
Properties
Molecular Formula |
C33H25N5 |
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Molecular Weight |
491.6 g/mol |
IUPAC Name |
10-benzyl-4-(4-methylphenyl)-11,12-diphenyl-3,5,6,8,10-pentazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene |
InChI |
InChI=1S/C33H25N5/c1-23-17-19-27(20-18-23)31-35-33-29-28(25-13-7-3-8-14-25)30(26-15-9-4-10-16-26)37(21-24-11-5-2-6-12-24)32(29)34-22-38(33)36-31/h2-20,22H,21H2,1H3 |
InChI Key |
HDZVENHWEFZLSR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN3C=NC4=C(C3=N2)C(=C(N4CC5=CC=CC=C5)C6=CC=CC=C6)C7=CC=CC=C7 |
Origin of Product |
United States |
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